molecular formula C13H17N B3285356 N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 802034-44-2

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3285356
CAS No.: 802034-44-2
M. Wt: 187.28 g/mol
InChI Key: MTZRGGFLCZZKQP-UHFFFAOYSA-N
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Description

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . It is a derivative of tetrahydronaphthalene, featuring a cyclopropyl group attached to the nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Safety and Hazards

This compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The primary targets of N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the presence of other compounds, the pH of the environment, temperature, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the cyclopropylation of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic effects. These effects can enhance the compound’s stability, reactivity, and binding affinity in various applications .

Properties

IUPAC Name

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-2,4,6,11,13-14H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZRGGFLCZZKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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